![molecular formula C12H16FNO B7460543 N-(4-fluoro-2-methylphenyl)-3-methylbutanamide](/img/structure/B7460543.png)
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide, also known as flumazenil, is a selective antagonist of the benzodiazepine receptor. It was first synthesized in 1981 by the Swiss pharmaceutical company Hoffmann-La Roche. Flumazenil is used in clinical settings to reverse the effects of benzodiazepines, which are commonly used as sedatives, anxiolytics, and hypnotics.
Mechanism of Action
Flumazenil acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor with high affinity, but does not activate it. By blocking the effects of benzodiazepines, N-(4-fluoro-2-methylphenyl)-3-methylbutanamide can reverse the sedative, anxiolytic, and hypnotic effects of these drugs.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine in the brain, which may contribute to its ability to reverse the effects of benzodiazepines. Flumazenil can also increase the release of dopamine and norepinephrine, which may be responsible for its ability to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluoro-2-methylphenyl)-3-methylbutanamide in lab experiments is its specificity for the benzodiazepine receptor. This allows researchers to study the effects of benzodiazepines on specific physiological processes without the confounding effects of other drugs. However, N-(4-fluoro-2-methylphenyl)-3-methylbutanamide has a relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-methylbutanamide. One area of interest is the role of the benzodiazepine receptor in the development of anxiety disorders. Flumazenil has been shown to reduce anxiety in animal models, and may have potential as a treatment for anxiety in humans. Another area of interest is the use of N-(4-fluoro-2-methylphenyl)-3-methylbutanamide in the treatment of cognitive disorders such as Alzheimer's disease. Flumazenil has been shown to improve cognitive function in animal models, and may have potential as a treatment for cognitive impairment in humans. Finally, there is interest in developing new benzodiazepine receptor antagonists with improved pharmacokinetic properties and greater selectivity for specific subtypes of the receptor.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-3-methylbutanamide involves several steps. First, 4-fluoro-2-nitrotoluene is reacted with magnesium to form a Grignard reagent. This is then reacted with 3-methylbutanoyl chloride to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride. Finally, the alcohol is reacted with phosgene to form the amide.
Scientific Research Applications
Flumazenil has been widely used in scientific research to study the benzodiazepine receptor and its role in various physiological processes. It has been used to investigate the effects of benzodiazepines on memory, anxiety, and sleep. Flumazenil has also been used to study the pharmacokinetics and pharmacodynamics of benzodiazepines.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQDNIVPAERPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.